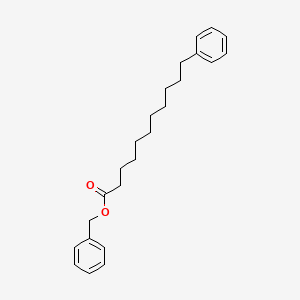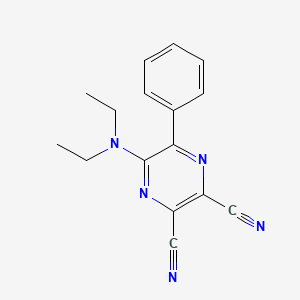
5-(Diethylamino)-6-phenylpyrazine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diethylamino)-6-phenylpyrazine-2,3-dicarbonitrile is an organic compound with a complex structure that includes a pyrazine ring substituted with diethylamino and phenyl groups, as well as two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-6-phenylpyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a suitable pyrazine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
5-(Diethylamino)-6-phenylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
5-(Diethylamino)-6-phenylpyrazine-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions and cellular processes.
Industry: It is used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of 5-(Diethylamino)-6-phenylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol
Uniqueness
5-(Diethylamino)-6-phenylpyrazine-2,3-dicarbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
72113-14-5 |
|---|---|
分子式 |
C16H15N5 |
分子量 |
277.32 g/mol |
IUPAC 名称 |
5-(diethylamino)-6-phenylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H15N5/c1-3-21(4-2)16-15(12-8-6-5-7-9-12)19-13(10-17)14(11-18)20-16/h5-9H,3-4H2,1-2H3 |
InChI 键 |
QHFKRWDFQWGYDE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=C(N=C1C2=CC=CC=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


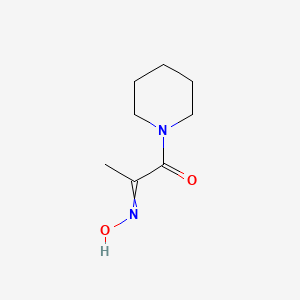
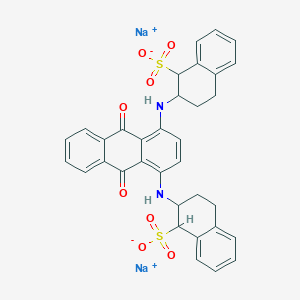
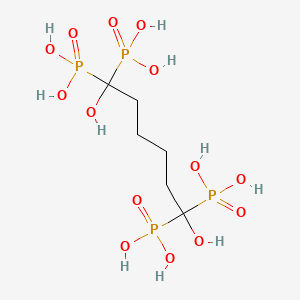
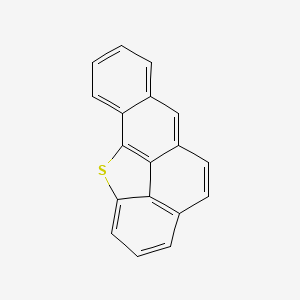
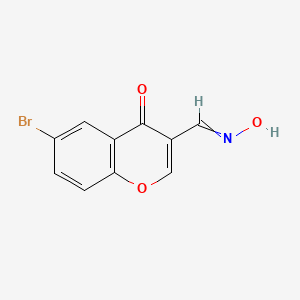
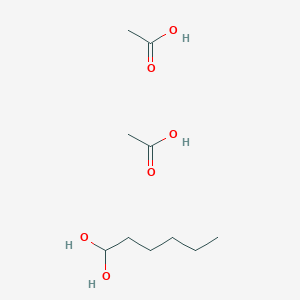
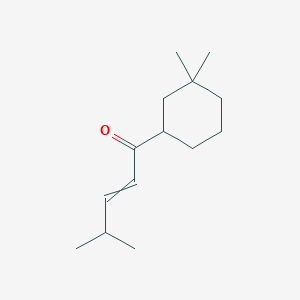
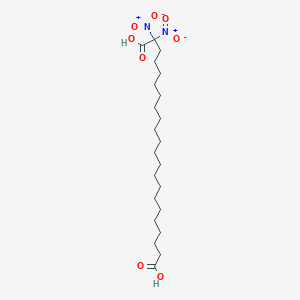

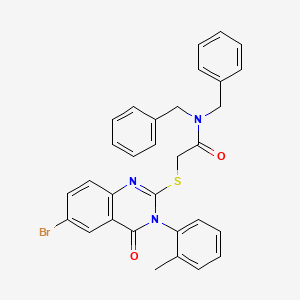
![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)
